Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate
CAS No.: 1260798-14-8
Cat. No.: VC2730382
Molecular Formula: C10H9FN2O2
Molecular Weight: 208.19 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1260798-14-8 |
---|---|
Molecular Formula | C10H9FN2O2 |
Molecular Weight | 208.19 g/mol |
IUPAC Name | ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate |
Standard InChI | InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-13-4-3-7(11)5-9(13)12-8/h3-6H,2H2,1H3 |
Standard InChI Key | JSAPJXGLIRVDFJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CN2C=CC(=CC2=N1)F |
Canonical SMILES | CCOC(=O)C1=CN2C=CC(=CC2=N1)F |
Introduction
Chemical Structure and Properties
Basic Identification and Structural Features
Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate belongs to the imidazopyridine family of compounds. It is characterized by a bicyclic structure consisting of an imidazole ring fused with a pyridine ring, with a fluorine atom at the 7th position and an ethyl ester group attached to the carboxylic acid moiety at the 2nd position. This particular structural arrangement contributes to its potential biological activity and chemical reactivity.
Physical and Chemical Properties
The compound has a defined set of chemical properties that make it valuable for pharmaceutical research and synthesis:
Property | Value |
---|---|
CAS Number | 1260798-14-8 |
Molecular Formula | C10H9FN2O2 |
Molecular Weight | 208.19 g/mol |
IUPAC Name | ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate |
Standard InChI | InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-6-13-4-3-7(11)5-9(13)12-8/h3-6H,2H2,1H3 |
Standard InChIKey | JSAPJXGLIRVDFJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CN2C=CC(=CC2=N1)F |
This compound exhibits characteristic properties of fluorinated heterocycles, including enhanced metabolic stability and modified electronic properties compared to its non-fluorinated counterparts. The fluorine substituent plays a crucial role in influencing the compound's interaction with biological targets, potentially enhancing its pharmacological profile.
Synthesis Methods
General Synthetic Approaches
The synthesis of ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate typically involves specific reaction pathways that ensure the proper placement of functional groups. The most common approach involves the esterification of 7-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid, which serves as the immediate precursor to the target compound.
Synthesis of the Parent Compound
The parent structure, 7-fluoroimidazo[1,2-a]pyridine, is commonly synthesized using a copper complex-promoted [3+2] oxidative cyclization reaction. This reaction typically employs 2-amino-4-fluoropyridine and acetylene as starting materials. The precise positioning of the fluorine atom is critical and requires careful control of reaction conditions to avoid the formation of isomeric products.
Esterification Process
Following the synthesis of the parent acid, the esterification process introduces the ethyl group to form the ethyl ester. This typically involves reacting the carboxylic acid with ethanol under acidic conditions or using alternative esterification methods such as the Fischer esterification. While the patent literature describes synthesis methods for similar compounds like imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester, specific modifications are required to incorporate the fluorine substituent at the 7-position .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
Ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceutical compounds. Its imidazopyridine core represents a common structural motif found in numerous biologically active molecules and drug candidates. The presence of the ethyl ester group provides a reactive handle for further chemical modifications, allowing for the generation of diverse structural analogs.
Target Enzymes and Biological Pathways
Research has shown that compounds derived from the imidazopyridine scaffold, including those with the 7-fluoro substitution pattern, can target enzymes such as Interleukin-1 Receptor-Associated Kinase (IRAK) and FMS-like Tyrosine Kinase 3 (FLT3). These enzymes are involved in critical signaling pathways relevant to diseases such as cancer and inflammatory conditions, highlighting the potential therapeutic relevance of this compound class.
Significance of the Fluorine Substituent
The fluorine atom at the 7-position of the imidazopyridine ring significantly influences the compound's biological properties. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, increase lipophilicity, and improve binding interactions with target proteins. In the case of ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate, the fluorine substituent may contribute to enhanced pharmacokinetic properties and target selectivity in derived drug candidates.
Current Research Findings
Synthesis Optimization Studies
Current research on ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate focuses significantly on optimizing its synthesis methods. Researchers are exploring alternative synthetic routes that offer improved yields, reduced environmental impact, and greater scalability. These efforts are essential for facilitating both laboratory-scale investigations and potential industrial production of this valuable intermediate.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involving ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate and related compounds are providing valuable insights into the influence of structural modifications on biological activity. These investigations help guide the rational design of novel derivatives with enhanced potency, selectivity, and pharmacokinetic properties. The fluorine substituent's position and the nature of the ester group are key variables being explored in these studies.
Future Research Directions
Green Chemistry Approaches
Developing environmentally friendly synthesis methods for ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate represents an important future direction. Researchers are exploring green chemistry principles, including the use of catalytic methods, renewable reagents, and solvent-free conditions, to minimize the environmental footprint of producing this compound. These approaches align with the broader shift toward sustainability in pharmaceutical manufacturing.
Expanding Application Scope
Future research will likely explore additional applications for ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate beyond its current use as a pharmaceutical intermediate. Potential areas of investigation include materials science, agrochemical development, and diagnostic agent design. The unique structural features of this compound may provide advantages in these diverse application domains.
Advanced Biological Evaluation
More comprehensive biological evaluation of ethyl 7-fluoroimidazo[1,2-a]pyridine-2-carboxylate and its derivatives will be crucial for fully understanding their therapeutic potential. This includes detailed studies of their interaction with specific biological targets, investigation of their pharmacokinetic properties, and assessment of their safety profiles. Such information will guide the development of optimized drug candidates based on this scaffold.
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